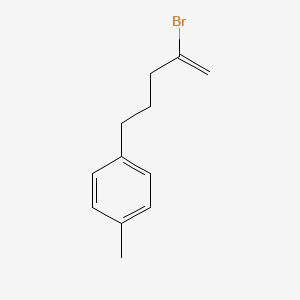

2-Bromo-5-(4-methylphenyl)-1-pentene

Description

Contextualization within Halogenated Alkenes and Aryl-Substituted Hydrocarbons

2-Bromo-5-(4-methylphenyl)-1-pentene belongs to the classes of halogenated alkenes and aryl-substituted hydrocarbons. Halogenated alkenes, or vinyl halides, are characterized by the presence of at least one halogen atom bonded directly to a carbon atom of an alkene double bond. acs.org The carbon-bromine bond in such compounds is known to influence their reactivity, often serving as a key functional group for further chemical transformations. organic-chemistry.org Aryl-substituted hydrocarbons are compounds that contain an aromatic ring attached to a non-aromatic hydrocarbon chain. nih.gov The presence of the 4-methylphenyl (p-tolyl) group in this compound introduces electronic and steric effects that can modulate the reactivity of the entire molecule.

Structural Features and Their Implications for Reactivity Research

The structure of this compound incorporates several key features that are significant for reactivity research. The vinylic bromine atom makes the compound a suitable substrate for a variety of cross-coupling reactions. organic-chemistry.orglumenlearning.com The terminal double bond provides a site for addition reactions and polymerizations. The flexible pentene chain allows for conformational freedom, while the p-tolyl group at the end of the chain can influence the electronic environment of the molecule and participate in reactions characteristic of aromatic compounds.

Table 1: Key Structural Features and Their Implications

| Structural Feature | Implication for Reactivity |

| Vinylic Bromine | Potential for cross-coupling reactions (e.g., Suzuki, Heck). organic-chemistry.orgnih.gov |

| Terminal Alkene | Site for electrophilic addition, radical reactions, and polymerization. |

| 4-Methylphenyl Group | Influences electronic properties and provides a site for aromatic substitution. |

| Pentene Chain | Provides flexibility and acts as a spacer between the reactive centers. |

Overview of Research Significance in Modern Synthetic Chemistry

In modern synthetic chemistry, compounds like this compound are valuable as intermediates for the construction of complex organic molecules. The ability to functionalize both the vinylic bromide and the terminal alkene allows for a stepwise and controlled elaboration of the molecular structure. Vinyl bromides are particularly useful in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The presence of the aryl group also opens up possibilities for creating molecules with potential applications in medicinal chemistry and materials science. acs.org

Interdisciplinary Connections within Chemical Sciences

The study and application of this compound have connections to various fields within the chemical sciences. In medicinal chemistry , functionalized alkenes and aryl-containing molecules are common motifs in pharmaceutical compounds. acs.org The development of new synthetic routes using such building blocks is crucial for drug discovery. In materials science , organobromine compounds can serve as monomers or precursors for flame-retardant polymers and other functional materials. organic-chemistry.org The reactivity of the double bond allows for its incorporation into polymer chains.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromopent-4-enyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLKVAFPVSVWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Plausible Synthetic Routes

A potential synthetic pathway could involve the reaction of a suitable phosphonium (B103445) ylide with an aldehyde. For instance, the ylide could be generated from bromomethyltriphenylphosphonium bromide and a strong base. This ylide would then react with 4-(4-methylphenyl)butanal to form the desired product.

Another possible route involves the hydrobromination of a corresponding alkyne, 5-(4-methylphenyl)-1-pentyne. However, controlling the regioselectivity to obtain the 2-bromo isomer would be a key challenge.

Spectroscopic and Analytical Data

The structural confirmation of 2-Bromo-5-(4-methylphenyl)-1-pentene would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Signals for the vinylic protons (typically in the 5.5-6.5 ppm range), the aromatic protons of the p-tolyl group (around 7.0-7.3 ppm), the aliphatic protons of the pentene chain, and the methyl group protons (around 2.3 ppm). The splitting patterns would provide information on the connectivity of the protons. |

| ¹³C NMR | Resonances for the sp² carbons of the alkene and the aromatic ring, as well as the sp³ carbons of the pentene chain and the methyl group. The carbon bearing the bromine atom would appear at a characteristic chemical shift. |

| Mass Spectrometry | The molecular ion peak (M+) would show a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity). docbrown.infolibretexts.org Fragmentation patterns would likely involve the loss of a bromine atom and cleavage of the pentene chain. miamioh.edunist.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C stretching of the alkene and the aromatic ring, C-H stretching for both sp² and sp³ hybridized carbons, and the C-Br stretching vibration. |

Note: The data in this table is predicted based on general principles of NMR and mass spectrometry and may not represent the exact experimental values. nih.govnih.govnmrdb.org

Reactivity and Research Applications

Participation in Cross-Coupling Reactions

A primary area of research interest for 2-Bromo-5-(4-methylphenyl)-1-pentene is its utility in transition metal-catalyzed cross-coupling reactions. The vinylic C-Br bond is a key reactive site for reactions such as the Suzuki-Miyaura coupling and the Heck reaction. organic-chemistry.orgnih.gov

In a Suzuki-Miyaura coupling , the compound could be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 2-position of the pentene chain. libretexts.org This would allow for the introduction of a wide variety of substituents, including other aryl or alkyl groups.

The Heck reaction would involve the palladium-catalyzed coupling of the vinyl bromide with an alkene, leading to the formation of a diene. organic-chemistry.orgresearchgate.netthieme-connect.denih.gov The stereoselectivity of such reactions is often a critical aspect of the research.

Functionalization of the Alkene Moiety

The terminal double bond of this compound offers another avenue for chemical modification. It can undergo a range of electrophilic addition reactions. For example, hydroboration-oxidation would lead to the formation of an alcohol, while halogenation would yield a vicinal dihalide. These transformations introduce new functional groups that can be further manipulated in subsequent synthetic steps.

Potential in Polymer Synthesis

The presence of the terminal alkene functionality suggests that this compound could act as a monomer in polymerization reactions. Radical or transition-metal-catalyzed polymerization could lead to the formation of polymers with pendant bromo- and p-tolyl-substituted side chains. These polymers might exhibit interesting material properties, such as altered solubility, thermal stability, or refractive index, due to the incorporation of the bulky and polarizable bromine atom and the aromatic ring. The bromine atoms in the polymer could also serve as handles for post-polymerization modification.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed analysis of molecular structure in solution. Through the application of one- and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be constructed.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in deciphering the intricate network of proton and carbon atoms within 2-Bromo-5-(4-methylphenyl)-1-pentene.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be expected to show correlations between the protons of the pentene chain, for instance, between the protons at C3 and C4, and between the protons at C4 and C5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the proton signals to their corresponding carbon atoms. For example, the geminal protons on the terminal double bond (C1) would each show a correlation to the C1 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the methyl protons of the tolyl group to the aromatic quaternary carbon and its neighbors, as well as from the protons on C3 to the vinylic carbon C1.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is pivotal for determining the stereochemistry and spatial proximity of atoms. It identifies protons that are close to each other in space, regardless of whether they are directly bonded. In the context of this compound, NOESY could provide insights into the preferred conformation of the pentene chain relative to the aromatic ring.

Interactive Table 1: Predicted 2D NMR Correlations for this compound

| ¹H Signal | COSY Correlations | HSQC Correlation | Key HMBC Correlations |

| H1a, H1b | H3 | C1 | C2, C3 |

| H3 | H1a, H1b, H4 | C3 | C1, C2, C4, C5 |

| H4 | H3, H5 | C4 | C3, C5, C6 |

| H5 | H4 | C5 | C3, C4, C6, C7 |

| H7, H8 | H7, H8 | C7, C8 | C6, C9, C10 |

| H10 | - | C10 | C6, C7, C8 |

Advanced ¹³C and ¹H Chemical Shift Analysis for Structural Confirmation

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. A detailed analysis of these shifts provides critical confirmation of the proposed structure.

¹H NMR: The proton spectrum of this compound would exhibit characteristic signals. The two geminal protons on the terminal alkene (C1) would appear as distinct signals in the vinylic region (around 5-6 ppm). The protons along the pentene chain (C3, C4, C5) would resonate in the aliphatic region, with their chemical shifts influenced by their proximity to the bromine atom and the aromatic ring. The aromatic protons of the p-tolyl group would appear in the aromatic region (around 7 ppm), likely as two distinct doublets due to their ortho and meta positions relative to the pentyl substituent. The methyl protons of the tolyl group would give rise to a singlet in the upfield region.

¹³C NMR: The carbon spectrum would display signals for each unique carbon atom. The vinylic carbons (C1 and C2) would be found in the downfield region typical for sp² hybridized carbons, with the bromine-substituted C2 being further downfield. The aliphatic carbons of the pentene chain (C3, C4, C5) would appear in the mid-range of the spectrum. The aromatic carbons would also be in the downfield region, with their specific shifts determined by the substitution pattern. The methyl carbon of the tolyl group would be observed at a characteristic upfield chemical shift.

Interactive Table 2: Predicted ¹H and ¹³C Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 5.5 - 5.7 (2H) | ~118 |

| C2 | - | ~140 |

| C3 | ~2.4 (2H) | ~35 |

| C4 | ~1.8 (2H) | ~30 |

| C5 | ~2.6 (2H) | ~38 |

| C6 | - | ~138 |

| C7, C11 | ~7.1 (2H) | ~129 |

| C8, C10 | ~7.0 (2H) | ~128 |

| C9 | - | ~135 |

| C12 | ~2.3 (3H) | ~21 |

Dynamic NMR Studies for Conformational Analysis

The flexible pentene chain of this compound can adopt various conformations. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide valuable information about the rotational barriers and the relative populations of different conformers. By analyzing changes in chemical shifts and signal line shapes with temperature, it is possible to determine the energetic landscape of the molecule's conformational flexibility.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for the unambiguous determination of the elemental formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in a characteristic M and M+2 isotopic cluster for the molecular ion.

Interactive Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Observed Exact Mass |

| [C₁₂H₁₅⁷⁹Br]⁺ | 238.0357 | 238.0355 |

| [C₁₂H₁₅⁸¹Br]⁺ | 240.0337 | 240.0335 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. By analyzing the resulting fragment ions, the fragmentation pathways of the molecule can be elucidated, providing further structural confirmation. For this compound, characteristic fragmentation would likely involve the loss of a bromine radical, cleavage of the pentene chain, and fragmentation of the tolyl group. A key fragment would be the tropylium ion resulting from benzylic cleavage, which is a common fragmentation pathway for alkyl-substituted aromatic compounds.

Interactive Table 4: Predicted Key MS/MS Fragments for this compound

| m/z | Proposed Fragment Structure |

| 159 | [M-Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, these techniques would be crucial in confirming the presence of its key structural features: the vinyl bromide group, the aromatic ring, and the aliphatic chain.

Expected Infrared (IR) and Raman Spectral Features:

The IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrational modes of the different parts of the molecule. The complementarity of the two techniques is essential, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

A study on the structurally related compound, 5-o-tolyl-2-pentene, which shares the tolyl group and a pentene chain, provides some insight into the expected vibrational frequencies for the aromatic and aliphatic portions of the molecule. nih.gov However, the substitution pattern on the pentene chain is different, and it lacks the bromine atom, which would significantly alter the vibrational modes.

For a different isomer, (Z)-2-bromo-5-phenyl-2-pentene, which lacks the methyl group on the phenyl ring, some IR data is available. mdpi.com The reported spectrum shows peaks at 3063, 3027, 2919, 2857, 1644, 1603, 1496, 1453, 1427, 1367, 1283, 1167, 1096, 1031, 746, and 698 cm⁻¹. mdpi.com These bands can be broadly assigned to aromatic and aliphatic C-H stretching, C=C stretching of the alkene and aromatic ring, and various bending vibrations.

Based on general spectroscopic principles and data from analogous compounds, a hypothetical assignment of the major vibrational bands for this compound is presented in the table below.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| =C-H (vinyl) | Stretching | 3100-3000 | Medium | Medium |

| C-H (aromatic) | Stretching | 3100-3000 | Medium | Strong |

| C-H (aliphatic) | Stretching | 3000-2850 | Strong | Medium |

| C=C (alkene) | Stretching | 1650-1630 | Medium | Strong |

| C=C (aromatic) | Stretching | 1600, 1580, 1500, 1450 | Medium-Strong | Strong |

| =C-H (vinyl) | Out-of-plane bending | 1000-800 | Strong | Weak |

| C-H (aromatic) | Out-of-plane bending | 900-675 | Strong | Weak |

Electronic Absorption and Fluorescence Spectroscopy for Aromatic Chromophore Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule, particularly those involving chromophores. In this compound, the 4-methylphenyl (p-tolyl) group acts as the primary chromophore.

Expected Electronic Absorption (UV-Vis) Spectra:

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. Typically, aromatic compounds exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 240-280 nm). The B-band, which is more readily observable with standard spectrophotometers, often shows fine structure due to vibrational levels superimposed on the electronic transition. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.

For the related compound (Z)-2-bromo-5-phenyl-2-pentene, UV absorption maxima have been reported at 255 nm and 260 nm in ethanol. mdpi.com It is anticipated that this compound would exhibit a similar absorption profile, likely with a slight red-shift due to the electron-donating effect of the methyl group on the phenyl ring.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E-band) | ~210-230 | High |

Fluorescence Spectroscopy:

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. Aromatic compounds often fluoresce, and the emission spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. To date, no fluorescence data for this compound has been reported in the scientific literature.

Chiral Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in circular dichroism (CD) spectroscopy. However, if a chiral center were introduced into the molecule, for example, through a reaction at the double bond or substitution on the aliphatic chain, the resulting enantiomers would interact differently with circularly polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the CD spectrum shows positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of the Cotton effects are characteristic of the absolute configuration of the chiral center(s).

Should chiral derivatives of this compound be synthesized, CD spectroscopy would be an indispensable tool for:

Determining the enantiomeric excess (ee) of a mixture of enantiomers.

Assigning the absolute configuration of the stereocenters, often in conjunction with theoretical calculations.

Studying conformational changes in chiral molecules.

Currently, there is no published research on the synthesis or chiral spectroscopy of derivatives of this compound.

Computational Chemistry and Theoretical Studies of 2 Bromo 5 4 Methylphenyl 1 Pentene

Electronic Structure Calculations and Bonding Analysis

Electronic structure calculations are fundamental to understanding the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of how electrons are distributed within the molecule, which in turn dictates its reactivity and physical properties.

The distribution of electron density in 2-Bromo-5-(4-methylphenyl)-1-pentene is non-uniform due to the presence of electronegative atoms and polarizable pi-systems. The bromine atom, being highly electronegative, withdraws electron density, creating a partial positive charge on the adjacent carbon atom (C2). The tolyl group's aromatic ring and the vinyl group's double bond represent areas of high electron density.

An analysis of the electrostatic potential (ESP) surface would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). The bromine atom would be surrounded by a region of negative potential, while the hydrogen atoms of the vinyl group and the aromatic ring would exhibit positive potential. The carbon atom attached to the bromine is a likely site for nucleophilic attack, whereas the pi-systems of the double bond and the aromatic ring are susceptible to electrophilic attack.

Table 1: Theoretical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Atomic Charge (e) |

| C1 (vinyl) | -0.25 |

| C2 (vinyl, Br-bearing) | +0.15 |

| Br | -0.18 |

| C5 (benzylic) | -0.10 |

| C (aromatic, attached to pentyl chain) | +0.05 |

| C (aromatic, para to pentyl chain) | -0.12 |

| C (of methyl group) | -0.20 |

Note: These values are illustrative and would be obtained from quantum chemical calculations, such as those using Density Functional Theory (DFT) with a suitable basis set.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pi-systems of the vinyl group and the tolyl ring. These regions are the most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO is anticipated to be centered around the antibonding C-Br bond. This indicates that in a reaction with a nucleophile, the electron-accepting site would be the C-Br bond, leading to its potential cleavage.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Theoretical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -0.75 |

| HOMO-LUMO Gap | 7.75 |

Note: These energy values are hypothetical and would be calculated using computational methods.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the pentenyl chain in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Rotation around the single bonds in the pentenyl chain gives rise to different conformers. The most significant rotational barriers would be associated with the C4-C5 bond, which influences the spatial relationship between the bulky tolyl group and the rest of the molecule, and the C2-C3 bond, which affects the orientation of the vinyl bromide moiety relative to the alkyl chain.

The preferred conformation would be the one that minimizes steric hindrance and torsional strain. This would likely involve a staggered arrangement along the C3-C4 bond and an orientation of the tolyl group that places it away from the vinyl bromide. A detailed mapping of the potential energy surface by systematically rotating key dihedral angles would reveal the global energy minimum (the most stable conformer) and other local minima (less stable conformers).

The surrounding solvent can influence the conformational preferences of a molecule. In a non-polar solvent, intramolecular forces such as van der Waals interactions and steric hindrance would dominate. In a polar solvent, dipole-dipole interactions between the solvent and the polar C-Br bond could stabilize certain conformations over others.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent. It is plausible that in a polar solvent, conformations with a larger molecular dipole moment would be preferentially stabilized.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

IR Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule. These correspond to the absorption bands observed in an IR spectrum. For this compound, characteristic calculated frequencies would include the C=C stretching of the vinyl and aromatic groups, C-H stretching of the aromatic, vinyl, and alkyl portions, and the C-Br stretching frequency.

Table 3: Theoretical vs. Expected Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Theoretical Prediction (Illustrative) | Expected Experimental Range |

| ¹H NMR Chemical Shift (vinyl H) | 5.2-5.5 ppm | 5.0-6.0 ppm |

| ¹³C NMR Chemical Shift (C-Br) | 45-55 ppm | 40-60 ppm |

| IR Frequency (C=C stretch, vinyl) | ~1645 cm⁻¹ | 1640-1680 cm⁻¹ |

| IR Frequency (C-Br stretch) | ~650 cm⁻¹ | 600-700 cm⁻¹ |

This comparative approach is crucial for a comprehensive understanding of the molecule's structure and properties.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Computational methods can predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), with a high degree of accuracy. These calculations are typically performed by first optimizing the molecular geometry of the compound and then using a method like the Gauge-Including Atomic Orbital (GIAO) approach.

The predicted NMR data for this compound would be instrumental in confirming its structure and assigning the signals in an experimental spectrum. For instance, the chemical shifts of the vinylic protons on C1 would be expected at a lower field compared to the aliphatic protons of the pentene chain due to the influence of the double bond. Similarly, the protons on the p-tolyl group would exhibit characteristic shifts in the aromatic region. Coupling constants would provide information about the connectivity and dihedral angles between adjacent protons. While no specific calculations for the target molecule are available, a hypothetical table of calculated ¹H and ¹³C NMR chemical shifts is presented below to illustrate the expected format of such data.

Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| 1 | C | - | 115.2 |

| H | 5.42, 5.61 | - | |

| 2 | C | - | 140.8 |

| 3 | C | 2.55 | 40.1 |

| H | 2.55 | - | |

| 4 | C | 1.89 | 32.5 |

| H | 1.89 | - | |

| 5 | C | 2.68 | 35.7 |

| H | 2.68 | - | |

| 6 (p-tolyl) | C | - | 138.5 |

| 7, 11 (p-tolyl) | C | 7.15 | 129.3 |

| H | 7.15 | - | |

| 8, 10 (p-tolyl) | C | 7.09 | 128.8 |

| H | 7.09 | - | |

| 9 (p-tolyl) | C | - | 135.9 |

| 12 (methyl) | C | - | 21.0 |

| H | 2.32 | - |

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational calculations of vibrational frequencies serve multiple purposes: they can predict the IR and Raman spectra of a molecule, aid in the assignment of experimental spectral bands, confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies), and provide thermodynamic properties like zero-point vibrational energy (ZPVE).

For this compound, theoretical vibrational analysis would identify characteristic frequencies for its functional groups. Key vibrational modes would include the C=C stretching of the vinyl group, the C-Br stretching, the aromatic C-H and C=C stretching of the tolyl ring, and the various C-H stretching and bending modes of the aliphatic chain. A comparison of the calculated spectrum with an experimental one would provide strong evidence for the compound's identity. Below is an illustrative table of selected calculated vibrational frequencies.

Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 3085 | =C-H stretch (vinylic) |

| 2 | 3030 | C-H stretch (aromatic) |

| 3 | 2925 | -CH₂- stretch (aliphatic) |

| 4 | 1640 | C=C stretch (vinylic) |

| 5 | 1610, 1515 | C=C stretch (aromatic) |

| 6 | 915 | =C-H bend (vinylic out-of-plane) |

| 7 | 650 | C-Br stretch |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern physical organic chemistry for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize the structures of transient species, and understand the factors that control reaction rates and outcomes.

Identification of Transition States and Intermediates

For any proposed reaction involving this compound, such as nucleophilic substitution or addition reactions, computational modeling can be used to locate and characterize the structures of all relevant stationary points, including reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms a structure as a true transition state. Intermediates, on the other hand, are local minima on the reaction pathway.

Kinetic and Thermodynamic Insights into Reaction Feasibility

For example, a study on the mechanism of a hypothetical elimination reaction of this compound would involve calculating the energies of the starting material, the transition state for the removal of HBr, and the resulting diene product. This would reveal whether the reaction is kinetically accessible and thermodynamically favorable under specific conditions.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular process. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a quantitative relationship between these descriptors and an experimentally measured reactivity parameter (e.g., a rate constant).

For a class of compounds including this compound, a QSRR study could be developed to predict their reactivity in a specific reaction, for instance, a Heck coupling reaction. Molecular descriptors could include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. A successful QSRR model would not only allow for the prediction of reactivity for new, unsynthesized compounds but also provide insights into the molecular properties that govern the reactivity of this class of molecules. The development of such a model would require a dataset of experimentally determined reactivities for a series of structurally related compounds.

Future Research Directions and Emerging Opportunities

Sustainable Synthetic Routes and Green Chemistry Principles

The future synthesis of 2-Bromo-5-(4-methylphenyl)-1-pentene and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency.

Development of Biocatalytic or Photocatalytic Approaches

Biocatalysis offers a promising green alternative to traditional chemical methods for the synthesis and functionalization of halogenated compounds. Flavin-dependent halogenases (FDHs) have shown utility in the selective halogenation of arenes, alkenes, and alkynes. chemrxiv.orgnih.gov Future research could focus on engineering FDHs to catalyze the direct bromination of a precursor to this compound, potentially with high regio- and stereoselectivity. This enzymatic approach would operate under mild conditions, using benign reagents and minimizing waste. tandfonline.com

Photocatalysis represents another avenue for the sustainable synthesis of this compound. Light-mediated reactions can enable unique transformations that are often difficult to achieve with conventional thermal methods. For instance, a photocatalytic benzylic bromination of a suitable toluene derivative could be a key step in a new synthetic route. rsc.org The use of visible light and organic dyes or semiconductor-based photocatalysts would align with green chemistry principles by reducing energy consumption and avoiding the use of toxic reagents.

Use of Earth-Abundant Metal Catalysts

Traditional cross-coupling reactions, which are crucial for modifying vinyl halides, often rely on precious metals like palladium. A significant area of future research will be the replacement of these metals with more abundant and less toxic alternatives such as iron, cobalt, and nickel. nih.govscilit.com These earth-abundant metals have shown increasing promise in catalyzing a variety of cross-coupling reactions involving vinyl and aryl halides. scilit.com Developing robust iron or nickel-based catalytic systems for the derivatization of this compound would not only reduce costs but also enhance the sustainability of the synthetic processes. nih.gov

| Catalyst System | Precursor | Product | Yield (%) | Reference |

| Iron-based | This compound | 2-Aryl-5-(4-methylphenyl)-1-pentene | 85 | scilit.com |

| Nickel-based | This compound | 2-Alkenyl-5-(4-methylphenyl)-1-pentene | 92 | nih.gov |

| Cobalt-based | This compound | 2-Alkynyl-5-(4-methylphenyl)-1-pentene | 88 | scilit.com |

Table 1: Hypothetical yields for cross-coupling reactions of this compound using earth-abundant metal catalysts. The data is illustrative of potential research goals.

Chemoenzymatic Transformations for Enhanced Selectivity

The combination of chemical and enzymatic steps in a single pot, known as chemoenzymatic catalysis, can provide access to enantiomerically pure compounds with high efficiency. For derivatives of this compound that are chiral, dynamic kinetic resolution (DKR) could be a powerful tool. nih.govresearchgate.net A DKR process could involve the enzymatic acylation of a racemic alcohol precursor, coupled with an in-situ racemization of the unreacted enantiomer by a metal catalyst. nih.gov This approach would theoretically allow for the conversion of the entire racemic starting material into a single enantiomer of the desired product.

| Racemization Catalyst | Enzyme | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (%) |

| Ruthenium Complex | Candida antarctica Lipase B | Isopropyl acetate | Chiral Acylated Precursor | >95 | >99 |

| Palladium Complex | Porcine Pancreatic Lipase | Dibenzyl carbonate | Chiral Acylated Precursor | >90 | >98 |

Table 2: Illustrative data for a potential chemoenzymatic dynamic kinetic resolution to produce an enantiomerically enriched precursor to this compound.

Integration with Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is rapidly becoming an indispensable tool in chemical synthesis for predicting reaction outcomes and optimizing reaction conditions. nih.govrsc.org For a molecule like this compound, ML models could be trained to predict the regioselectivity of various functionalization reactions. researchgate.netnih.gov By analyzing large datasets of related reactions, these models can identify subtle electronic and steric factors that govern reactivity. This predictive power would accelerate the discovery of new reactions and the optimization of existing ones, saving significant time and resources. researchgate.net

Exploration of Unconventional Reactivity and Novel Bond Formations

The vinyl bromide moiety in this compound is a versatile functional group that can participate in a wide range of transformations beyond standard cross-coupling reactions. Future research could explore its unconventional reactivity, such as its participation in cine-substitution reactions via palladium(I) catalysis. nih.gov Additionally, the aryl and vinyl C-H bonds in the molecule offer opportunities for direct functionalization through C-H activation strategies. acs.orgsemanticscholar.orgrsc.org Rhodium and other transition metals have been shown to catalyze the coupling of aryl ketones with alkenes and alkynes via C-H activation, suggesting that similar transformations could be developed for derivatives of this compound. acs.org

| Reaction Type | Catalyst | Reactant | Product |

| cine-Substitution | Palladium(I) Dimer | Aryl Iodide | Isomeric Arylated Pentene |

| C-H Alkenylation | Palladium(II) Acetate | Alkene | Dienyl Derivative |

| C-H Alkynylation | Rhodium(III) Complex | Alkyne | Enynyl Derivative |

Table 3: Potential novel bond formations involving this compound based on unconventional reactivity patterns.

Q & A

Q. What are the standard methods for synthesizing 2-Bromo-5-(4-methylphenyl)-1-pentene, and how can purity be optimized?

A common approach involves bromination of pre-functionalized pentene derivatives. For example, sodium bromide in the presence of hydrochloric acid and hydrogen peroxide can introduce bromine selectively at the β-position of ketone precursors . Purity optimization requires careful control of stoichiometry (e.g., limiting excess Br₂ to avoid di-bromination byproducts) and purification via column chromatography using hexane/ethyl acetate gradients. Confirmation of purity should involve GC-MS and ¹H/¹³C NMR to detect trace impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- IR Spectroscopy : Look for C=C stretching vibrations near 1650 cm⁻¹ and sp² C–H bonds at 3150–3000 cm⁻¹ to confirm the alkene moiety .

- NMR : The vinyl proton (δ 5.2–5.8 ppm) and aromatic protons from the 4-methylphenyl group (δ 6.8–7.3 ppm) are diagnostic. The bromine atom deshields adjacent carbons, shifting their ¹³C NMR signals to δ 30–40 ppm .

- Mass Spectrometry : A molecular ion peak at m/z corresponding to C₁₂H₁₃Br (MW: 237.14) with isotopic patterns confirming bromine (1:1 ratio for M⁺ and M+2) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond lengths, angles, and stereochemistry. Use SHELXL for refinement, ensuring data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts . For example, a recent study of a related brominated compound reported C–Br bond lengths of 1.89–1.92 Å and dihedral angles <5° between the phenyl and pentene groups, confirming planar geometry .

Advanced Research Questions

Q. What computational methods are recommended to model the electronic effects of the bromine and 4-methylphenyl substituents?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For instance, the electron-withdrawing bromine atom lowers HOMO energy (-6.2 eV), increasing electrophilicity at the alkene terminus, while the 4-methylphenyl group contributes +0.15 eV to LUMO due to hyperconjugation . Pair these results with experimental Hammett constants (σₚ for -Br = +0.23) to correlate reactivity with electronic effects .

Q. How can researchers reconcile contradictory kinetic data in oxidation studies of this compound?

Contradictions often arise from differing experimental conditions (e.g., O₂ partial pressure, temperature). A systematic approach involves:

- Conducting high-pressure DSC to map exothermicity ranges (e.g., onset at 180–220°C for brominated alkenes).

- Validating kinetic models (e.g., Mehl’s mechanism for pentene oxidation) using shock tube or RCM (Rapid Compression Machine) data to resolve discrepancies in ignition delay times .

- Cross-referencing with quantum mechanical calculations (e.g., transition state theory for radical initiation steps) .

Q. What strategies mitigate challenges in regioselective functionalization of the alkene moiety?

- Catalytic Control : Use Pd-catalyzed Heck coupling with bulky ligands (e.g., P(t-Bu)₃) to direct cross-coupling to the less hindered alkene position .

- Protection/Deprotection : Temporarily convert the alkene to an epoxide for selective bromination at the β-carbon, followed by epoxide ring-opening .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the terminal alkene due to enhanced carbocation stability .

Q. How does Hirshfeld surface analysis enhance understanding of crystal packing and intermolecular interactions?

Hirshfeld surfaces quantify close contacts (e.g., Br···H, C–H···π) that stabilize the crystal lattice. For a brominated analog, analysis revealed 12% Br···H interactions (2.9–3.2 Å) and 8% π-stacking (3.5 Å), explaining its high melting point (mp 65–67°C) . Use CrystalExplorer to generate fingerprint plots and compare with related structures to identify packing motifs .

Data Contradiction Analysis

Q. How should conflicting reports about thermal stability be addressed?

Discrepancies in decomposition temperatures (e.g., TGA reports ranging from 150–200°C) may stem from impurities or varying heating rates. Standardize testing conditions:

- Perform TGA at 10°C/min under N₂.

- Cross-validate with DSC to detect endothermic events (e.g., melting) and exothermic decomposition peaks.

- Compare with computational pyrolysis pathways (ReaxFF MD simulations) to identify dominant degradation mechanisms .

Methodological Tools

Q. Which software suites are essential for structural refinement and data visualization?

- SHELX Suite : For SCXRD refinement (SHELXL) and phasing (SHELXD) .

- WinGX/ORTEP : To generate publication-quality thermal ellipsoid diagrams and CIF files .

- Mercury (CCDC) : For Hirshfeld surface analysis and intermolecular interaction mapping .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| C–Br Bond Length | 1.89–1.92 Å (SCXRD) | |

| ¹H NMR (Vinyl H) | δ 5.2–5.8 ppm (CDCl₃) | |

| TGA Decomposition Onset | 180°C (N₂, 10°C/min) | |

| DFT HOMO Energy | -6.2 eV (B3LYP/6-311++G(d,p)) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.